trans-4-Hydroxycyclohexanecarboxylic acid
Overview
Description
trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized using advanced techniques such as gas chromatography and mass spectrometry, and its structure has been confirmed through synthesis and comparison with authentic samples .
Synthesis Analysis
The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis method for stereoisomers of amino-hydroxycyclohexanecarboxylic acids, which are analogues of the compound , has been reported. This method involves key steps like Diels–Alder reactions and resolution methods to achieve optically active forms . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, indicating the versatility of this compound in medicinal chemistry .
Molecular Structure Analysis
The molecular conformations of related cyclohexanecarboxylic acids have been studied using NMR and molecular orbital methods. For instance, trans-4-aminomethyl-1-cyclohexanecarboxylic acids have been found to exist in staggered forms in aqueous solutions, with the diequatorial conformer being the most stable . This information is crucial for understanding the behavior of trans-4-Hydroxycyclohexanecarboxylic acid in biological systems.
Chemical Reactions Analysis
The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the reaction of trans-4-alkylcyclohexanecarboxylic acid chlorides with various reagents has been studied to produce esters with liquid-crystalline properties . Moreover, the preparation and reactions of trans-2-aminocyclohexanecarboxylic acids have been examined, providing insights into the potential chemical behavior of trans-4-Hydroxycyclohexanecarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be deduced from the properties of structurally related compounds. For instance, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, revealing the influence of molecular dipoles on the crystal structure . Such studies help in understanding the crystalline behavior of cyclohexanecarboxylic acids. Additionally, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, indicating the potential for diverse physical properties .
Scientific Research Applications
Enzymatic Properties and Metabolic Pathways
- Trans-4-Hydroxycyclohexanecarboxylic acid plays a role in enzymatic processes, being a reduction product of 4-oxocyclohexanecarboxylate in reactions involving 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum (Obata, Uebayasi, & Kaneda, 1988).
Synthesis of Hydroxylated Amino Acids
- It has been used in the regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, which are important in the creation of various isomers of amino acids (Fülöp et al., 2005).
Biochemical Analysis and Characterization
- Gas chromatography-mass spectrometry has been utilized to identify trans-4-Hydroxycyclohexanecarboxylic acid in metabolic studies, providing insight into gastrointestinal bacterial metabolism (Kronick et al., 1983).
Chiral Resolution and Optical Studies
- This compound has been involved in the study of chiral resolution and optical rotations of amino acids and derivatives, offering a deeper understanding of the stereochemistry in organic compounds (Nohira, Ehara, & Miyashita, 1970).
Mesomorphic and Dielectric Properties
- Research into the mesomorphism and dielectric properties of certain cyclohexanecarboxylates, including trans-4-hydroxycyclohexanecarboxylic acid, has been conducted, contributing to the understanding of liquid crystal compounds (Karamysheva, Kovshev, & Barnik, 1976).
Metabolic Studies in Medical Research
- In medical research, it has been identified in studies concerning metabolic defects and urinary excretion, thereby enhancing our understanding of certain medical conditions (Niederwieser, Wadman, & Danks, 1978).
Safety And Hazards
properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
trans-4-Hydroxycyclohexanecarboxylic acid | |
CAS RN |
17419-81-7, 3685-26-5, 3685-22-1 | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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